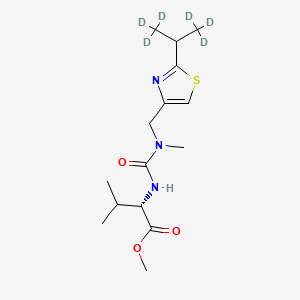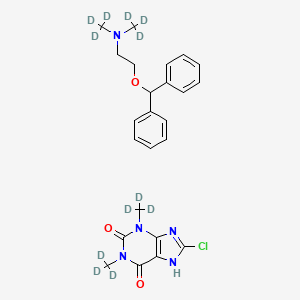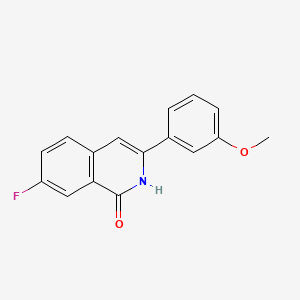
Ritonavir metabolite-L-valine methyl ester-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ritonavir metabolite-L-valine methyl ester-d6 is a derivative of ritonavir, an antiretroviral drug used primarily in the treatment of human immunodeficiency virus (HIV) infection. This compound is a labeled metabolite, which means it is used in scientific research to study the pharmacokinetics and metabolism of ritonavir. The “d6” in its name indicates that it is deuterated, meaning six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification helps in tracking the compound in biological systems using techniques like mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ritonavir metabolite-L-valine methyl ester-d6 involves several steps, starting from the parent compound, ritonavir. The process typically includes the esterification of L-valine with methanol in the presence of a catalyst, followed by the introduction of deuterium atoms. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the deuterated compound. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Ritonavir metabolite-L-valine methyl ester-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学研究应用
Ritonavir metabolite-L-valine methyl ester-d6 is used extensively in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactivity of ritonavir and its derivatives.
Biology: To investigate the metabolic pathways and biological effects of ritonavir in living organisms.
Medicine: To understand the pharmacokinetics and pharmacodynamics of ritonavir, aiding in the development of more effective antiretroviral therapies.
Industry: To develop and optimize the production processes for ritonavir and its derivatives.
作用机制
The mechanism of action of ritonavir metabolite-L-valine methyl ester-d6 involves its interaction with the cytochrome P450 enzyme system, particularly CYP3A4. This interaction inhibits the metabolism of ritonavir, leading to increased plasma concentrations of the drug. The compound also affects other molecular targets and pathways involved in the metabolism and elimination of ritonavir.
相似化合物的比较
Similar Compounds
Nirmatrelvir: Another antiviral compound used in combination with ritonavir to treat COVID-19.
Lopinavir: An antiretroviral drug similar to ritonavir, used in combination therapies for HIV treatment.
Saquinavir: Another protease inhibitor used in the treatment of HIV.
Uniqueness
Ritonavir metabolite-L-valine methyl ester-d6 is unique due to its deuterated nature, which allows for precise tracking and analysis in biological systems. This property makes it invaluable in pharmacokinetic studies and drug development research.
属性
分子式 |
C15H25N3O3S |
|---|---|
分子量 |
333.5 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C15H25N3O3S/c1-9(2)12(14(19)21-6)17-15(20)18(5)7-11-8-22-13(16-11)10(3)4/h8-10,12H,7H2,1-6H3,(H,17,20)/t12-/m0/s1/i3D3,4D3 |
InChI 键 |
WMOQPDKCUZISQT-SFPWFBRZSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)OC)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)




